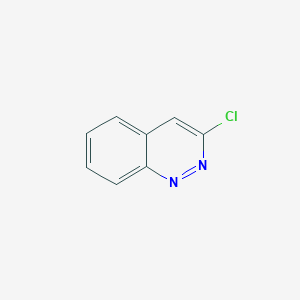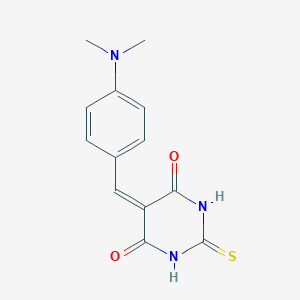
4,5-Dimethylaminobenzylidene-2-thiobarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethylaminobenzylidene-2-thiobarbituric acid (DMABT) is a chemical compound that has been extensively used in scientific research for decades. DMABT is a fluorescent probe that is widely used for the detection of reactive oxygen species (ROS) in biological systems. The compound is also used as a pH indicator and has been studied for its potential as an anti-cancer agent.
Mecanismo De Acción
4,5-Dimethylaminobenzylidene-2-thiobarbituric acid reacts with ROS to produce a fluorescent compound through a process called oxidation. The reaction is specific to ROS and does not occur with other molecules in the cell. The fluorescent compound produced can be detected using a fluorescence microscope or a spectrofluorometer, allowing researchers to measure the amount of ROS in a biological sample.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on cells or tissues. The compound is used solely as a probe for the detection of ROS in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid as a probe for ROS detection is its high sensitivity and specificity. The compound reacts specifically with ROS and does not react with other molecules in the cell. This allows for accurate measurement of ROS levels in biological samples. However, this compound has some limitations in lab experiments. The compound is sensitive to pH changes and can produce false-positive results in acidic conditions. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4,5-Dimethylaminobenzylidene-2-thiobarbituric acid in scientific research. One potential application is the use of this compound as a diagnostic tool for diseases that are associated with increased ROS levels, such as cancer and neurodegenerative diseases. Additionally, this compound can be used to study the role of ROS in aging and age-related diseases. Finally, the development of new fluorescent probes based on this compound can lead to the discovery of new biomarkers for various diseases.
Métodos De Síntesis
4,5-Dimethylaminobenzylidene-2-thiobarbituric acid can be synthesized by reacting 4,5-dimethylaminobenzaldehyde with thiobarbituric acid in the presence of a catalyst. The reaction yields a yellow-colored compound that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Aplicaciones Científicas De Investigación
4,5-Dimethylaminobenzylidene-2-thiobarbituric acid has been extensively used in scientific research for the detection of ROS in biological systems. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. This compound reacts with ROS to produce a fluorescent compound that can be detected using a fluorescence microscope or a spectrofluorometer. This technique has been used to study the role of ROS in various biological processes such as aging, inflammation, and cancer.
Propiedades
Número CAS |
27430-15-5 |
|---|---|
Fórmula molecular |
C13H13N3O2S |
Peso molecular |
275.33 g/mol |
Nombre IUPAC |
5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H13N3O2S/c1-16(2)9-5-3-8(4-6-9)7-10-11(17)14-13(19)15-12(10)18/h3-7H,1-2H3,(H2,14,15,17,18,19) |
Clave InChI |
UOUVLKPLCQPNES-UHFFFAOYSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC2=O)S |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
Otros números CAS |
27430-15-5 |
Pictogramas |
Irritant |
Sinónimos |
4,5-dimethylaminobenzylidene-2-thiobarbituric acid 5-p-dimethylaminobenzylidene-2-thiobarbituric acid DABTB DABTB-Ag(I) complex silver(I) 5-p-dimethylaminobenzylidene-2-thiobarbituric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



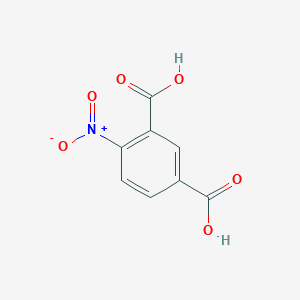
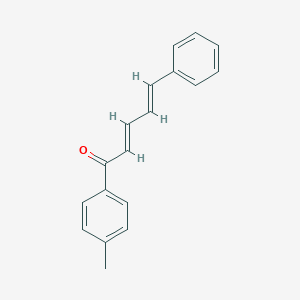
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
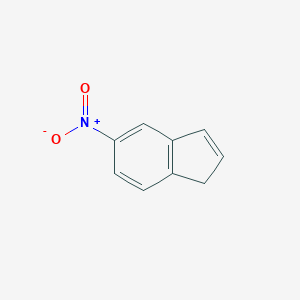


![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)
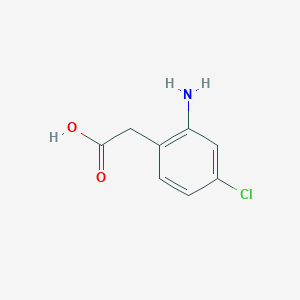
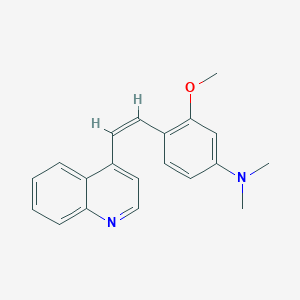
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)

![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
